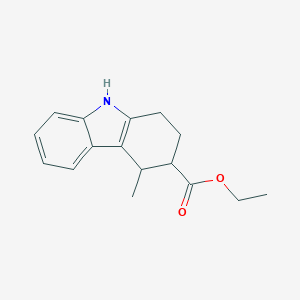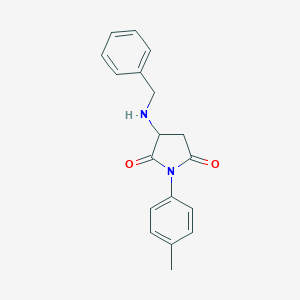
4-Methyl-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylic acid ethyl ester, also known as MTCCAEE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTCCAEE is a derivative of carbazole, which is a heterocyclic compound that has been extensively studied for its biological and pharmacological properties.
作用机制
The mechanism of action of 4-Methyl-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylic acid ethyl ester is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 4-Methyl-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylic acid ethyl ester has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
4-Methyl-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylic acid ethyl ester has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-Methyl-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylic acid ethyl ester can inhibit the proliferation of cancer cells and induce apoptosis, which is programmed cell death. It has also been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. In vivo studies have shown that 4-Methyl-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylic acid ethyl ester can reduce the growth of tumors in animal models and improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
4-Methyl-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylic acid ethyl ester has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. It is also relatively non-toxic and has low side effects. However, one limitation of 4-Methyl-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylic acid ethyl ester is its limited solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of clinical studies on the compound, which limits its potential for translation to human use.
未来方向
There are several future directions for the study of 4-Methyl-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylic acid ethyl ester. One direction is the development of more efficient synthesis methods for the compound, which could improve its scalability and reduce its cost. Another direction is the investigation of the compound's potential as a treatment for other diseases, such as diabetes and cardiovascular disease. Additionally, the development of novel formulations of 4-Methyl-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylic acid ethyl ester that improve its solubility and bioavailability could enhance its potential for clinical use. Finally, the study of the compound's mechanism of action and its interaction with other signaling pathways could provide insights into its potential therapeutic applications.
In conclusion, 4-Methyl-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylic acid ethyl ester is a promising compound that has potential applications in various fields, including medicinal chemistry, organic electronics, and materials science. While further research is needed to fully understand its mechanism of action and potential therapeutic applications, the compound's unique properties make it an attractive target for scientific investigation.
合成方法
4-Methyl-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylic acid ethyl ester can be synthesized using various methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with a tryptamine derivative. Another method involves the reaction of carbazole with ethyl chloroformate in the presence of a base, followed by esterification with ethanol. The purity of the synthesized compound can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
4-Methyl-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylic acid ethyl ester has been studied for its potential applications in various fields, including medicinal chemistry, organic electronics, and materials science. In medicinal chemistry, 4-Methyl-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylic acid ethyl ester has been shown to exhibit anticancer, anti-inflammatory, and antioxidant properties. It has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In organic electronics, 4-Methyl-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylic acid ethyl ester has been used as a building block for the synthesis of organic semiconductors, which have applications in the development of electronic devices such as solar cells and transistors. In materials science, 4-Methyl-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylic acid ethyl ester has been used as a precursor for the synthesis of metal-organic frameworks, which have applications in gas storage, catalysis, and drug delivery.
属性
产品名称 |
4-Methyl-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylic acid ethyl ester |
|---|---|
分子式 |
C16H19NO2 |
分子量 |
257.33 g/mol |
IUPAC 名称 |
ethyl 4-methyl-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate |
InChI |
InChI=1S/C16H19NO2/c1-3-19-16(18)11-8-9-14-15(10(11)2)12-6-4-5-7-13(12)17-14/h4-7,10-11,17H,3,8-9H2,1-2H3 |
InChI 键 |
AVFVGKNJQLMFJG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCC2=C(C1C)C3=CC=CC=C3N2 |
规范 SMILES |
CCOC(=O)C1CCC2=C(C1C)C3=CC=CC=C3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl {2-[({[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B304432.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methyl-4-pyridinyl)acetamide](/img/structure/B304433.png)
![3-(Diethylamino)-1-{4-[3-(diethylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304435.png)
![3-(4-Benzyl-1-piperidinyl)-1-{4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304436.png)
![Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate)](/img/structure/B304437.png)
![4-(4-Methylphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304439.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide](/img/structure/B304441.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B304443.png)
![2-{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304444.png)
![6-Methyl-2-{[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]thio}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B304446.png)

![3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B304449.png)
![3-[2-(3-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione](/img/structure/B304451.png)
![1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione](/img/structure/B304454.png)